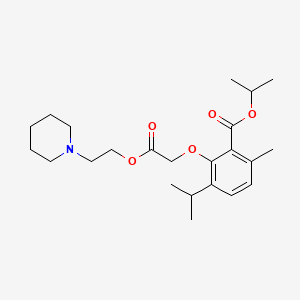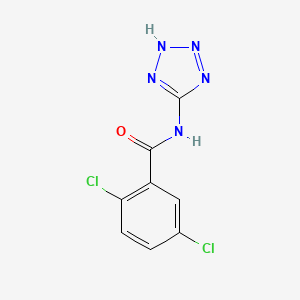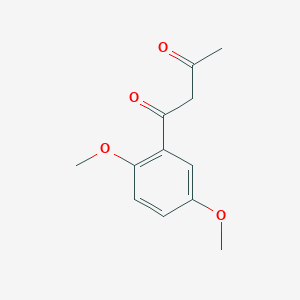
1-(2,5-Dimethoxyphenyl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C12H14O4 It is a derivative of butane-1,3-dione, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethoxyphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dimethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products include diketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used but can include halogenated or aminated derivatives.
Applications De Recherche Scientifique
1-(2,5-Dimethoxyphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)butane-1,3-dione involves its interaction with various molecular targets. The methoxy groups and diketone structure allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and affect cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diacetyl (Butane-2,3-dione): Similar in structure but lacks the methoxy groups.
1-(3,4-Dimethoxyphenyl)butane-1,3-dione: Similar but with methoxy groups at different positions on the phenyl ring
Uniqueness
1-(2,5-Dimethoxyphenyl)butane-1,3-dione is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
65547-50-4 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C12H14O4/c1-8(13)6-11(14)10-7-9(15-2)4-5-12(10)16-3/h4-5,7H,6H2,1-3H3 |
Clé InChI |
IWGWZCMYHSKSRE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C1=C(C=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


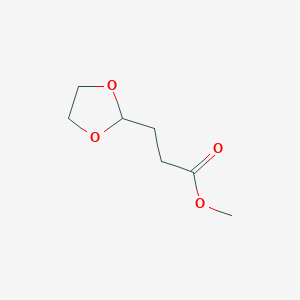
![4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)
![1,3,3-Trimethyl-2-((E)-2-[5-[(Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13795858.png)
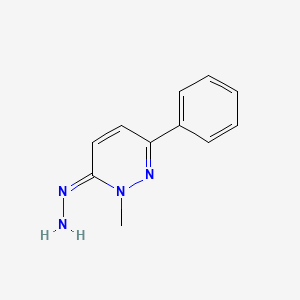
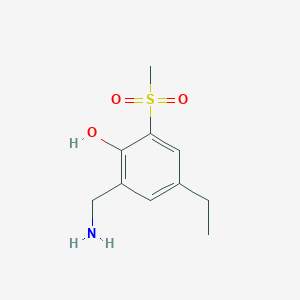
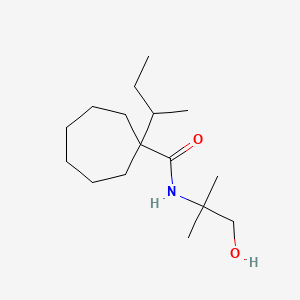

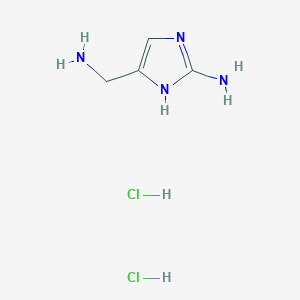
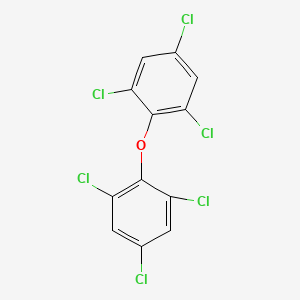
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
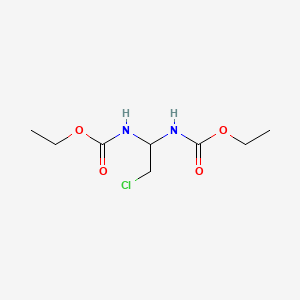
![[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium](/img/structure/B13795921.png)
